molecular formula C16H27NO3 B14518249 N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline CAS No. 62921-77-1

N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline

Cat. No.: B14518249
CAS No.: 62921-77-1
M. Wt: 281.39 g/mol
InChI Key: DPLLIZWHEPQPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline is a complex organic compound with a unique structure that combines aniline, ethyl, and methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline typically involves multiple steps. One common method includes the reaction of 3-methylaniline with ethyl bromide to form N-ethyl-3-methylaniline. This intermediate is then reacted with 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline involves its interaction with specific molecular targets. The ethoxy groups can enhance solubility and bioavailability, while the aniline moiety can interact with various biological receptors. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol monomethyl ether: Similar in structure but lacks the aniline moiety.

    N-Ethyl-3-methylaniline: Similar but without the ethoxy groups.

Uniqueness

N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline is unique due to its combination of ethoxy and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62921-77-1

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

N-ethyl-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-methylaniline

InChI

InChI=1S/C16H27NO3/c1-4-17(16-7-5-6-15(2)14-16)8-9-19-12-13-20-11-10-18-3/h5-7,14H,4,8-13H2,1-3H3

InChI Key

DPLLIZWHEPQPST-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOCCOC)C1=CC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.